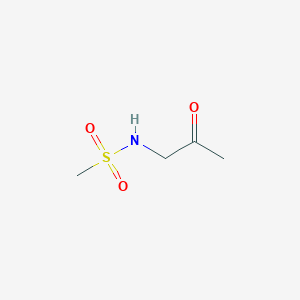

N-(2-oxopropyl)methanesulfonamide

Description

N-(2-oxopropyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 2-oxopropyl chain. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymatic pathways. Its structural flexibility allows for modifications that enhance binding affinity or pharmacokinetic properties.

Properties

IUPAC Name |

N-(2-oxopropyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c1-4(6)3-5-9(2,7)8/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTISRFFBTGHXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxopropyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with an appropriate amine. One common method is the alkylation of methanesulfonamide with 2-oxopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxopropyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it to corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-oxopropyl)methanesulfonamide has been investigated for its potential as a pharmaceutical agent. Its structure allows it to act as a precursor in the synthesis of various bioactive compounds.

Key Applications:

- Antihypertensive Agents: Research has shown that derivatives of methanesulfonamide can inhibit angiotensin-converting enzyme (ACE), which is crucial for managing hypertension. Studies have synthesized several N-substituted derivatives that exhibit significant ACE inhibitory activity, suggesting their potential as antihypertensive medications .

- Anticancer Activity: The compound has been explored for its anticancer properties. For instance, studies involving nitroso derivatives of 2-oxopropyl compounds have indicated that these compounds can exhibit varying degrees of carcinogenicity, which provides insights into their potential therapeutic uses in cancer treatment .

Organic Synthesis Applications

This compound serves as an important reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

Key Reactions:

- Synthesis of Medicinal Compounds: It is utilized in the preparation of various medicinally relevant compounds, including indole derivatives and pyrimidine-substituted compounds. These reactions often involve the transformation of carboxylic acids into nitriles using methanesulfonamide as a nitrogen source .

- Reagent in Chemical Reactions: The compound can react with thionyl chloride and other reagents to produce pharmaceuticals and other target molecules, highlighting its versatility in synthetic chemistry .

Biological Studies

The biological activities of this compound have been the subject of extensive research, particularly regarding its interactions with biological systems.

Biological Activities:

- Antimicrobial Properties: Studies have indicated that derivatives of methanesulfonamide can exhibit antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents .

- Inhibition Studies: Research has shown that certain derivatives can inhibit specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes related to inflammation and pain management .

Table 1: Summary of Biological Activities

Table 2: Synthetic Applications

Mechanism of Action

The mechanism of action of N-(2-oxopropyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Similarities

Key Observations:

- Core Structure : All analogues retain the methanesulfonamide group but differ in substituents.

- Functional Groups : The presence of ketones (e.g., 2-oxopropyl), hydroxyls, or aryl groups significantly alters solubility and target affinity. For instance, CID 161362-65-8’s dimethoxyphenyl group enhances lipophilicity, favoring blood-brain barrier penetration .

- Biological Activity: CID 58869395: Modified with a piperidinone ring, this analogue exhibits Factor Xa inhibition (Tanimoto index ≥80% similarity to parent compound) . N-(2,3-Dihydroxypropyl) Derivative: The diol group improves water solubility, making it suitable for intravenous radiosensitizers in cancer therapy .

Pharmacological and Physicochemical Properties

- Solubility :

- Metabolic Stability: The 2-oxopropyl group in the parent compound may undergo ketone reduction, whereas piperidinone in CID 58869395 resists metabolic degradation, prolonging its anticoagulant effect .

Patent and Therapeutic Landscape

- CID 58869395: Patented as a Factor Xa inhibitor, demonstrating IC₅₀ values in the nanomolar range .

- CID 161362-65-8 : Investigated for amyloid-beta reduction and multiple myeloma therapy, highlighting versatility in neurodegenerative and oncological applications .

Biological Activity

N-(2-oxopropyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell lines, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a 2-oxopropyl moiety. This structure is significant as sulfonamides are known for their diverse biological activities, including antibacterial and anticancer properties.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Enzyme Inhibition : Many sulfonamides inhibit carbonic anhydrase (CA) enzymes, which play critical roles in physiological processes such as maintaining acid-base balance and facilitating gas exchange. For instance, studies have shown that certain analogs exhibit selective inhibition against CA IX with low IC50 values, indicating strong potential for therapeutic applications in cancer treatment .

- Induction of Apoptosis : Compounds related to this compound have been reported to induce apoptosis in cancer cell lines. For example, one study found that a related compound significantly increased annexin V-FITC positive cells in MDA-MB-231 breast cancer cells, suggesting a potent pro-apoptotic effect .

- Cell Cycle Arrest : Similar compounds have demonstrated the ability to induce cell cycle arrest at specific phases (e.g., G0/G1 phase), which is crucial for inhibiting cancer cell proliferation. This effect was observed through modulation of key regulatory proteins involved in the cell cycle .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Enzyme Inhibition in Cancer Therapy

A study focused on the synthesis and evaluation of various sulfonamide derivatives, including those structurally related to this compound, demonstrated significant inhibitory effects on CA IX. The results indicated that these compounds could potentially serve as effective agents in targeted cancer therapies due to their selective inhibition profile .

Case Study 2: Apoptosis Induction Mechanism

In another investigation, a series of sulfonamide derivatives were tested for their ability to induce apoptosis in breast cancer cell lines. The study revealed that treatment with these compounds led to upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, highlighting the compound's mechanism of action in promoting cancer cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.